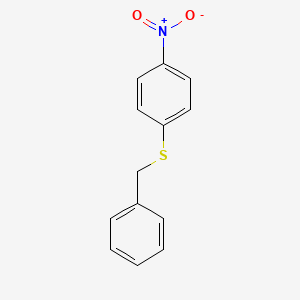

1-(Benzylsulfanyl)-4-nitrobenzene

Description

Contextualization within Nitroaromatic and Organosulfur Chemistry

Nitroaromatic compounds are a cornerstone of organic chemistry, widely recognized for their role as synthetic intermediates, particularly in the production of anilines through the reduction of the nitro group. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.

On the other hand, organosulfur compounds are integral to numerous biological and chemical processes. The sulfur atom, with its variable oxidation states (sulfide, sulfoxide (B87167), sulfone), offers a diverse range of chemical reactivity and has been incorporated into many pharmaceuticals and materials. 1-(Benzylsulfanyl)-4-nitrobenzene synergistically combines these two domains, offering a platform for a variety of chemical transformations.

Significance in Modern Synthetic Design and Chemical Research

The significance of this compound in contemporary synthetic design lies in its capacity to act as a linchpin for the assembly of complex molecular architectures. The nitro group can be readily transformed into an amino group, a key functional handle for further derivatization, including the formation of amides, sulfonamides, and heterocyclic systems. Simultaneously, the benzylsulfanyl moiety can be manipulated through oxidation to the corresponding sulfoxide or sulfone, which not only alters the electronic properties of the molecule but also introduces new functionalities. These derivatives of the related compound, 1-(4-(benzylsulfonyl)-2-nitrophenyl), have been investigated for their potential as anti-inflammatory agents, highlighting the latent biomedical potential within this class of molecules. nih.gov

Overview of Research Trajectories and Academic Relevance

Research involving this compound and its analogs has been multifaceted. A significant trajectory involves its use as a precursor in the synthesis of novel compounds with potential biological activity. The development of efficient and sustainable synthetic methodologies for this and related unsymmetrical sulfides is another area of active investigation. For instance, the use of microwave-assisted synthesis has been explored to create such compounds conveniently. rsc.org The academic relevance of this compound is underscored by its appearance in studies focused on fundamental organic reactions and the development of new synthetic strategies.

Physical and Chemical Properties

This compound is a solid at room temperature with a melting point in the range of 91-93 °C. stackexchange.com Its molecular formula is C₁₃H₁₁NO₂S, and it has a molecular weight of 245.30 g/mol . rsc.org

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂S | rsc.org |

| Molecular Weight | 245.30 g/mol | rsc.org |

| Melting Point | 91-93 °C | stackexchange.com |

| Appearance | Solid | stackexchange.com |

| XLogP3 | 3.8 | rsc.org |

| Hydrogen Bond Donor Count | 0 | rsc.org |

| Hydrogen Bond Acceptor Count | 2 | rsc.org |

| Rotatable Bond Count | 3 | rsc.org |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Interactive Data Table: Spectroscopic Data of this compound

| Spectrum Type | Data | Source |

| ¹H NMR | The proton NMR spectrum of the related compound nitrobenzene (B124822) shows signals for the ortho, meta, and para protons at approximately 8.25, 7.56, and 7.71 ppm, respectively. For this compound, the protons on the nitro-substituted ring would be expected in a similar downfield region, while the benzyl (B1604629) protons would appear further upfield. | stackexchange.comhmdb.ca |

| ¹³C NMR | In the carbon NMR spectrum of nitrobenzene, the ipso, para, meta, and ortho carbons appear at approximately 148.3, 134.7, 129.4, and 123.5 ppm, respectively. The carbon atoms in this compound would exhibit shifts influenced by both the nitro and benzylsulfanyl groups. | stackexchange.comhmdb.ca |

| Infrared (IR) | The IR spectrum would show characteristic strong absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. | rsc.org |

| Mass Spectrometry | The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments. | rsc.org |

| Crystal Structure | The crystal structure has been determined, with the compound crystallizing in the P 1 21/c 1 space group. rsc.org | rsc.org |

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzylsulfanyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWYQDTUUYUAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363330 | |

| Record name | 1-(benzylsulfanyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27691-43-6 | |

| Record name | 1-(benzylsulfanyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 1 Benzylsulfanyl 4 Nitrobenzene

Established Reaction Pathways and Precursor Utilization

Traditional synthetic routes to 1-(benzylsulfanyl)-4-nitrobenzene and analogous aryl sulfides often involve sulfonylation-based approaches, nucleophilic substitution reactions, and palladium-catalyzed couplings. These methods are well-documented and provide reliable access to the target molecule.

Sulfonylation-Based Synthetic Approaches

While direct sulfonylation to form a thioether is not a standard transformation, related strategies using sulfonyl derivatives as precursors are prevalent in organic synthesis. For instance, arylsulfonyl chlorides can be reduced in the presence of a coupling partner to form diaryl thioethers. A notable protocol involves the reductive coupling of arylsulfonyl chlorides with electron-rich (hetero)arenes using triphenylphosphine, which yields di(hetero)aryl thioethers. nih.gov This approach offers an alternative to using foul-smelling thiols.

Another strategy involves the use of thiosulfonates, which can be synthesized via copper-catalyzed aerobic dimerization of thiols. These stable thiosulfonates can then react to form sulfinate anions, which are precursors to sulfones and can be adapted for sulfide (B99878) synthesis. acs.org

Nucleophilic Substitution Reactions Involving Thiolates and Nitro-Substituted Benzyl (B1604629) Electrophiles

A cornerstone of aryl sulfide synthesis is the nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of the nitro group in 4-nitro-substituted benzene (B151609) derivatives activates the aromatic ring towards nucleophilic attack. nih.govyoutube.com This makes precursors like 1-halo-4-nitrobenzene ideal electrophiles for reaction with a thiolate nucleophile.

Specifically, the synthesis of this compound can be readily achieved by reacting 4-nitrothiophenol (B108094) with a benzyl halide, or conversely, by reacting benzyl mercaptan with a 1-halo-4-nitrobenzene, such as 1-chloro-4-nitrobenzene (B41953) or 1-bromo-4-nitrobenzene, in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the halide on the nitro-activated ring. nih.govyoutube.com The reactivity of heteroaryl halides with thiols in the presence of potassium carbonate in DMAc has been shown to proceed smoothly, highlighting a general method applicable to these types of transformations. nih.gov

The synthesis of the required 4-nitrothiophenol precursor can be accomplished by reacting 4-fluoronitrobenzene with sodium sulfide, followed by an acidic workup. chemicalbook.com

Palladium-Catalyzed Coupling Reactions in Analogous Systems

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur bonds, offering a broad substrate scope and functional group tolerance. organic-chemistry.org While direct palladium-catalyzed synthesis of this compound is not explicitly detailed in the provided results, analogous systems demonstrate the feasibility of this approach.

A general and efficient method involves the palladium-catalyzed coupling of aryl halides or sulfonates with thiols. organic-chemistry.org For instance, the Hartwig group has developed a one-pot synthesis of unsymmetrical diaryl thioethers by the palladium-catalyzed coupling of two different aryl bromides with a thiol surrogate, triisopropylsilanethiol (B126304) (TIPS-SH). nih.govnih.govberkeley.edu This method avoids the need to handle often unstable and odorous thiols directly. Another approach utilizes 2-pyridyl sulfides as sulfide donors in a nickel-catalyzed reaction. organic-chemistry.org

Furthermore, palladium-catalyzed carbonylative coupling processes have been developed for the synthesis of thioesters, which could potentially be reduced to the corresponding thioethers. rsc.org The synthesis of biaryls via palladium-catalyzed cross-coupling of organozinc reagents with aryl halides, such as the synthesis of 2-methyl-4'-nitrobiphenyl (B1594515) from o-tolylzinc chloride and 1-bromo-4-nitrobenzene, provides a template for C-C bond formation that has analogous principles in C-S bond formation. orgsyn.org

Novel Synthetic Strategies and Method Development

Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and environmental impact of thioether synthesis. These include the use of microwave-assisted protocols and the investigation of novel reaction mechanisms.

Microwave-Assisted Synthesis Protocols Employing Aryl Thiol Surrogates

Microwave-assisted organic synthesis has gained traction for its ability to accelerate reaction rates and improve yields. tsijournals.com In the context of thioether synthesis, microwave irradiation has been successfully employed in various protocols. A convenient microwave-assisted synthesis of unsymmetrical sulfides utilizes sulfonyl hydrazides as aryl thiol surrogates. nih.gov

The use of thiol-free reagents is a significant advancement in addressing the malodorous and air-sensitive nature of thiols. Xanthates, for example, have been employed as odorless and stable thiol surrogates in the synthesis of alkyl and aryl thioethers under transition-metal-free and base-free conditions. mdpi.comresearchgate.net These reactions likely proceed through the nucleophilic substitution of a halide by the xanthate, followed by further transformation to the thioether. Microwave heating has also been utilized in the synthesis of β-keto thioethers and furan (B31954) derivatives through thiol-directed multicomponent reactions. rsc.orgresearchgate.net

Investigation of Electrophilic Cyclization Mechanisms

While the synthesis of this compound itself is an intermolecular reaction, the study of intramolecular electrophilic cyclization mechanisms in related systems can provide valuable insights into the reactivity of such compounds. For example, the palladium-catalyzed tandem reaction for the synthesis of 2,5-diarylthiazole derivatives involves the formation of a C-S bond within a cyclization cascade. arkat-usa.org The proposed mechanism for such reactions often involves a Pd(II)/Pd(IV) catalytic cycle. Understanding these pathways can inform the design of new synthetic routes that might involve the in-situ generation of reactive intermediates that could lead to the desired product or related heterocyclic structures.

Comparative Analysis of Reaction Mechanisms (e.g., S(_N)Ar vs. S(_N)2 Pathways in Related Nitrobenzene (B124822) Derivatives)

The synthesis of aryl sulfides, such as this compound, typically involves the reaction of an aryl halide or a related substrate with a thiol. The most common pathway for substrates like 4-halonitrobenzenes is the Nucleophilic Aromatic Substitution (S(_N)Ar) mechanism. This is facilitated by the presence of the strongly electron-withdrawing nitro group, which is positioned para to the leaving group. This configuration stabilizes the intermediate Meisenheimer complex, a key feature of the S(_N)Ar pathway. researchgate.net

The S(_N)Ar mechanism is generally a two-step process:

Nucleophilic Attack : The nucleophile, in this case, the benzylthiolate anion (generated in situ from benzyl thiol and a base), attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized sigma-complex known as a Meisenheimer intermediate. The negative charge is delocalized onto the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.

Leaving Group Departure : The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product, this compound.

A competing, though generally less favored, pathway in some related systems is the S(_N)2 reaction. While a classic S(_N)2 reaction occurs at an sp-hybridized carbon, analogous attacks can happen at other centers. For instance, in gas-phase studies of halonitrobenzenes with certain nucleophiles, S(_N)2-type reactions at the halogen atom have been observed. researchgate.net However, for the synthesis of this compound in solution, the S(_N)Ar pathway is dominant due to the activated aromatic system. The presence of a halogen atom para to the nitro group significantly enhances the reactivity of the benzene ring towards nucleophilic attack and increases the stability of the Meisenheimer adduct, strongly favoring the S(_N)Ar mechanism. researchgate.net

Computational modeling and experimental studies on related systems confirm that the barriers for S(_N)Ar substitution are typically well below the energy of the reactants, making it a highly favorable process. researchgate.net The choice between a stepwise mechanism (involving a stable Meisenheimer intermediate) and a concerted mechanism (with a Meisenheimer transition state) is governed by the specific nature of the reactants and conditions. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement in Target Synthesis

Optimizing the synthesis of this compound requires careful consideration of solvents, catalysts, and the thermodynamic and kinetic parameters of the reaction.

Influence of Solvent Systems and Reaction Medium

The choice of solvent is critical in modulating reaction rates and yields. For the synthesis of related nitrobenzene derivatives, phase-transfer catalysis (PTC) in a biphasic aqueous-organic system is a common and effective strategy. ijche.comresearchgate.net In such systems, the solvent's properties, particularly its dielectric constant, play a significant role.

In a study on the synthesis of 1-(isopentyloxy)-4-nitrobenzene from 1-chloro-4-nitrobenzene, various solvents were tested. ijche.com The results indicated that an increase in the dielectric constant of the solvent generally favored the reaction, leading to higher conversion rates. However, the relationship was not strictly linear with polarity. ijche.com

Table 1: Effect of Various Solvents on a Related Etherification Reaction

| Solvent | Dielectric Constant | Conversion (%) |

|---|---|---|

| Toluene | 2.4 | ~75 |

| Chlorobenzene | 5.6 | ~85 |

| O-dichlorobenzene | 9.9 | ~95 |

Data adapted from a study on the synthesis of 1-(isopentyloxy)-4-nitrobenzene under phase-transfer conditions. ijche.com

In another study on the synthesis of 1-benzyloxy-4-nitrobenzene, it was found that decreasing the volume of the solvent (chlorobenzene) led to an increase in the reaction rate. researchgate.net This highlights that solvent volume, in addition to its type, is a key parameter for optimization. High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) are also effective, particularly for reactions run at elevated temperatures without a phase-transfer catalyst, as they can effectively dissolve the reactants and facilitate the ionic interactions of the S(_N)Ar mechanism. core.ac.uk

Catalyst Systems and Co-catalyst Effects

In biphasic systems, a phase-transfer catalyst (PTC) is essential to transport the nucleophile from the aqueous phase (where it is often generated with a base like NaOH) to the organic phase containing the nitroaromatic substrate. Quaternary ammonium (B1175870) salts are the most common and cost-effective PTCs used for this purpose. researchgate.net

Tetrabutylammonium bromide (TBAB) is a frequently employed catalyst in these syntheses. ijche.comresearchgate.net The reaction rate generally increases with the amount of the PTC. researchgate.net The catalyst's function is to exchange its anion for the nucleophile (e.g., benzylthiolate), forming an ion pair that is soluble in the organic phase, thereby enabling the reaction to proceed. researchgate.net

In some syntheses, the addition of inorganic salts can further enhance the reaction rate. In the synthesis of 1-(isopentyloxy)-4-nitrobenzene, the addition of sodium chloride was shown to have a positive effect on the conversion rate. ijche.com

Table 2: Effect of Phase-Transfer Catalysts on a Related Etherification Reaction

| Catalyst | Type | Relative Efficacy |

|---|---|---|

| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | High |

| Tetrabutylammonium chloride (TBAC) | Quaternary Ammonium Salt | Moderate-High |

| Benzyltriethylammonium chloride | Quaternary Ammonium Salt | Moderate |

Data compiled from studies on related Williamson ether syntheses of nitroaromatics. ijche.comresearchgate.net

Ultrasound irradiation has also been used as a co-catalyst or promoter. The combination of ultrasound and stirring can significantly increase the apparent rate constant of the reaction, in some cases doubling it compared to silent conditions. ijche.com This intensification is attributed to the enhanced mass transfer between the phases caused by cavitation. researchgate.net

Kinetic and Thermodynamic Control Parameters in Synthetic Procedures

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. A kinetically controlled product is the one that is formed fastest, while a thermodynamically controlled product is the most stable one. tudelft.nlmdpi.com This distinction is often managed by controlling reaction parameters like temperature and time.

In the synthesis of related nitroaromatic ethers and sulfides, the reactions are often found to be kinetically controlled. ijche.com This is supported by the observation that the reaction rate increases with temperature, following the Arrhenius equation. For the synthesis of 1-(isopentyloxy)-4-nitrobenzene, an apparent activation energy of 51.79 kJ/mol was calculated, confirming that the reaction is under kinetic control. ijche.com In such cases, higher temperatures lead to a faster formation of the desired product. An optimal temperature of 60 °C was identified for the synthesis of 1-benzyloxy-4-nitrobenzene, achieving a 98% conversion. researchgate.net

In cases where side reactions or the formation of alternative products are possible, careful control of temperature and reaction time is necessary to favor the kinetically preferred product. mdpi.com For instance, in a one-pot procedure for synthesizing pyrazoles, nonpolar solvents and controlled reaction times were crucial to favor the kinetically controlled ynone intermediate over a thermodynamically favored furan product. mdpi.com While specific studies on the thermodynamic vs. kinetic control for this compound are not detailed in the provided results, the principles from analogous systems suggest that its formation via S(_N)Ar is a kinetically driven process, where optimizing temperature, catalyst loading, and reaction time is key to maximizing yield and purity. ijche.comresearchgate.net

Chemical Reactivity and Transformation Pathways of 1 Benzylsulfanyl 4 Nitrobenzene

Reactions of the Nitro Group Moiety

The nitro group is a versatile functional group that can undergo a range of reactions, most notably reduction to various nitrogen-containing derivatives and participation in photochemical processes.

Reductive Transformations to Amino and Other Nitrogenous Derivatives

The reduction of the nitro group in 1-(benzylsulfanyl)-4-nitrobenzene to an amino group is a fundamental transformation, yielding the corresponding 4-(benzylsulfanyl)aniline (B3381995). This conversion is a critical step in the synthesis of various more complex molecules. A variety of reducing agents and conditions can be employed to achieve this transformation, with the choice often depending on the desired yield, selectivity, and compatibility with other functional groups in the molecule.

Commonly used methods for the reduction of nitroarenes include the use of metals in acidic media, such as tin and concentrated hydrochloric acid, or iron in acetic acid. chemguide.co.uknih.gov Catalytic hydrogenation is another powerful technique. For instance, nitro compounds can be reduced to their corresponding primary amines under mild conditions using an iron(salen) complex as a catalyst with a reducing agent like pinacol (B44631) borane (B79455) (HBpin) or phenylsilane (B129415) (H3SiPh). nih.gov The reaction with H3SiPh is notably chemoselective, leaving carbonyl functionalities intact. nih.gov Mechanistic studies suggest the involvement of a nitroso intermediate and an iron hydride species in the catalytic cycle. nih.gov

The selective reduction of nitroarenes can also be achieved through photoenzymatic systems. nih.gov For example, a system using a nitroreductase from Bacillus amyloliquefaciens in conjunction with chlorophyll (B73375) as a photocatalyst can convert nitroarenes into aromatic amines. nih.gov This method can be tailored to produce either amino or azoxy compounds depending on the reaction conditions. nih.gov

Below is a table summarizing various reductive transformations of the nitro group in nitroaromatic compounds.

Table 1: Reductive Transformations of the Nitro Group

| Reagent(s) | Product(s) | Notes |

|---|---|---|

| Tin, concentrated hydrochloric acid | Phenylammonium ions (protonated aniline) | A classic method for nitroarene reduction. chemguide.co.uk |

| Iron, acetic acid | Aniline | A widely used and milder alternative to tin/HCl. nih.gov |

| Iron(salen) complex, pinacol borane (HBpin) or phenylsilane (H3SiPh) | Primary amine | A catalytic method that can be chemoselective. nih.gov |

| Nitroreductase, chlorophyll, light | Aromatic amines or azoxy compounds | A photoenzymatic method allowing for selective synthesis. nih.gov |

Photosensitized Reactions and Photochemical Pathways

Nitroaromatic compounds, including this compound, exhibit rich and complex photochemistry. rsc.org Upon absorption of light, they can be promoted to an excited state, leading to a variety of chemical reactions. These compounds are known to have unique photoinduced pathways, including rapid intersystem crossing from the singlet to the triplet excited state. rsc.org

The photochemistry of nitroaromatic compounds can be influenced by factors such as the solvent and the specific structure of the molecule. researchgate.net For example, the photodegradation rates of some nitro-polycyclic aromatic hydrocarbons vary significantly with the solvent used. researchgate.net Nitroaromatic compounds have also been utilized as photosensitizers in various organic photoreactions, leading to substitutions, isomerizations, and rearrangements. researchgate.net

A notable photochemical reaction is the potential for nitroaromatic compounds to act as a source of nitric oxide (NO) through photodissociation. rsc.org This process involves a complex sequence of atomic rearrangements and changes in electronic states. rsc.org The study of these photochemical pathways is crucial for understanding the environmental fate of these compounds and for developing new applications, such as light-activated nitric oxide releasing agents. rsc.org

Reactions of the Sulfanyl (B85325) Group Moiety

The sulfanyl (thioether) linkage in this compound is another key site for chemical reactivity, primarily involving oxidation to sulfoxides and sulfones, as well as cleavage of the carbon-sulfur bonds.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the benzylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidations can often be controlled to selectively yield one or the other product. A common and effective oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). nih.gov Typically, the use of one equivalent of m-CPBA will oxidize the sulfide (B99878) to the sulfoxide, while two equivalents will lead to the sulfone. nih.gov

Other reagents can also be employed for this transformation. Hydrogen peroxide (H2O2) in the presence of a catalyst, such as tantalum carbide or niobium carbide, can selectively produce sulfoxides or sulfones, respectively. organic-chemistry.org A metal-free approach utilizes urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) to cleanly convert sulfides to sulfones, often without the observation of the intermediate sulfoxide. researchgate.net N-Fluorobenzenesulfonimide (NFSI) has also been developed as an oxidant where the selectivity for sulfoxide or sulfone can be controlled by the amount of NFSI used. rsc.org

Table 2: Oxidation of the Sulfanyl Group

| Oxidizing Agent(s) | Product | Notes |

|---|---|---|

| m-Chloroperoxybenzoic acid (1 equiv.) | Sulfoxide | A common and selective method. nih.gov |

| m-Chloroperoxybenzoic acid (2 equiv.) | Sulfone | Further oxidation of the sulfoxide. nih.gov |

| Hydrogen peroxide, Tantalum carbide | Sulfoxide | Catalytic and selective oxidation. organic-chemistry.org |

| Hydrogen peroxide, Niobium carbide | Sulfone | Catalytic and selective oxidation. organic-chemistry.org |

| Urea-hydrogen peroxide, Phthalic anhydride | Sulfone | A metal-free, direct oxidation to the sulfone. researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The two benzene rings in this compound have different reactivities towards aromatic substitution reactions due to the influence of their respective substituents.

The benzene ring bearing the nitro group is strongly deactivated towards electrophilic aromatic substitution (EAS). makingmolecules.com The nitro group is a powerful electron-withdrawing group and directs incoming electrophiles to the meta position. makingmolecules.comlibretexts.org Therefore, reactions like nitration, halogenation, or sulfonation on this ring would be expected to occur at the positions meta to the nitro group, and would require harsh reaction conditions. libretexts.orgstackexchange.com

Conversely, the nitro group activates the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The presence of a strong electron-withdrawing group ortho or para to a good leaving group facilitates attack by a nucleophile. wikipedia.org In this compound, the nitro group is para to the benzylsulfanyl group. If the benzylsulfanyl group were to act as a leaving group, nucleophilic attack would be favored at the carbon atom to which it is attached. youtube.comyoutube.com

The other benzene ring, part of the benzyl (B1604629) group, is attached to a sulfur atom. The sulfanyl group is generally considered to be an ortho, para-directing group in electrophilic aromatic substitution, although its activating or deactivating nature can depend on the reaction conditions and the electronic nature of the rest of the molecule. nih.gov Therefore, electrophilic substitution on the benzyl ring would be expected to occur primarily at the ortho and para positions relative to the methylene (B1212753) bridge.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 1-Bromo-6-chlorohexane |

| 1,2-Dichloro-4,5-dicyanobenzene |

| 1,3-Difluoro-4,6-dinitrobenzene |

| 2,3-Dichlorothiadiazole |

| 2,4-Difluoronitrobenzene |

| 2-Chloronitrobenzene |

| 3-Chloronitrobenzene |

| 4-(Benzylsulfanyl)aniline |

| 4-Chloronitrobenzene |

| 4,5-Difluoro-1,2-dinitrobenzene |

| 4-Methylaniline |

| 4-Nitrotoluene |

| Acetanilide |

| Acetic anhydride |

| Acetyl chloride |

| Aniline |

| Benzene |

| Benzoyl nitrate |

| Bis(3-nitrophenyl)sulfone |

| Chlorobenzene |

| Chlorotrimethylsilane |

| Ethanoyl nitrate |

| Ethyl acetate |

| Glacial acetic acid |

| Hydrogen peroxide |

| Iron(II) chloride tetrahydrate |

| Magnesium sulphate heptahydrate |

| Meta-chloroperoxybenzoic acid |

| N-Fluorobenzenesulfonimide |

| N-methylpyrrolidone |

| Niobium carbide |

| Nitric acid |

| Nitrobenzene (B124822) |

| Phenylammonium ions |

| Phenylsilane |

| Phthalic anhydride |

| Pinacol borane |

| Sodium triacetoxyborohydride |

| Sulfuric acid |

| Tantalum carbide |

| Tin |

| Toluene |

| Urea-hydrogen peroxide |

Regioselectivity and Electronic Directing Effects of Substituents

In electrophilic aromatic substitution, the substituents already present on an aromatic ring determine the position of subsequent substitution. wikipedia.org This directional influence is a result of a combination of inductive and resonance (or mesomeric) effects. libretexts.org Inductive effects are transmitted through sigma bonds, while resonance effects involve the delocalization of pi electrons between the substituent and the aromatic ring. libretexts.orgchemistry.coach Substituents are broadly classified as activating or deactivating groups. Activating groups increase the rate of electrophilic aromatic substitution compared to benzene, while deactivating groups decrease it. libretexts.orgchemistrytalk.org

The this compound molecule features two substituents with opposing electronic effects:

Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the oxygen and nitrogen atoms. It strongly deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. wikipedia.orglibretexts.org This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles. wikipedia.org Deactivating groups of this nature are typically meta-directors for subsequent substitutions. wikipedia.orglibretexts.org

Benzylsulfanyl Group (-SCH₂C₆H₅): The sulfur atom in the benzylsulfanyl group possesses lone pairs of electrons that can be donated into the aromatic ring via resonance. This electron-donating resonance effect generally outweighs its weaker electron-withdrawing inductive effect. libretexts.org Consequently, groups like this are considered activating groups and are ortho, para-directors. wikipedia.orgchemistry.coachchemistrytalk.org They increase the electron density at the ortho and para positions, making these sites more favorable for electrophilic attack. chemistrytalk.org

In this compound, the two substituents are positioned para to each other. The directing effects of these two groups are in opposition. The activating benzylsulfanyl group directs incoming electrophiles to the positions ortho to it (C2 and C6), while the deactivating nitro group directs to the positions meta to it (also C2 and C6). In such cases, the directing effect of the more powerful activating group typically dominates. chemistry.coach Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions ortho to the benzylsulfanyl group and meta to the nitro group.

| Substituent on Benzene Ring | Classification | Electronic Effect | Directing Influence |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Deactivating | Electron-Withdrawing (-I, -M) | Meta |

| Benzylsulfanyl (-SCH₂C₆H₅) | Activating | Electron-Donating (+M > -I) | Ortho, Para |

Mechanism-Based Studies of Aromatic Reactivity (e.g., Tetrahedral Cationic Intermediates in Nitration)

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. libretexts.org The reaction typically involves treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺). libretexts.orglibretexts.orgyoutube.com

The mechanism proceeds in two main stages:

Attack by the Aromatic Ring: The π-electron system of the aromatic ring attacks the nitronium ion. youtube.com This is the rate-determining step and results in the formation of a carbocation intermediate. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comyoutube.com

Detailed mechanistic studies have identified several key intermediates along the reaction pathway. nih.gov For the nitration of benzene, these include an unoriented π-complex, an oriented reaction complex, and finally the σ-complex. nih.gov The σ-complex, also known as the Wheland intermediate or arenium ion, is a tetrahedral cationic intermediate where the cyclic conjugation of the aromatic system is broken. nih.gov In this intermediate, the carbon at the site of attack is bonded to both the incoming nitro group and the hydrogen atom that will be expelled. nih.gov The stability of this σ-complex is a crucial factor in determining the regioselectivity of the reaction. The electron-donating benzylsulfanyl group can stabilize the positive charge of the σ-complex when the attack is at the ortho or para positions, while the electron-withdrawing nitro group destabilizes it.

Cross-Coupling Reactions and Complex Derivative Synthesis

The this compound scaffold can be further modified using a variety of modern synthetic methods, including cross-coupling reactions, to create more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. While direct C-H activation is possible, these reactions often involve the coupling of an organometallic reagent with an organic halide or triflate. To make this compound a suitable substrate for many standard cross-coupling reactions (like Suzuki, Heck, or Sonogashira), it would first need to be halogenated at one of the active positions on the aromatic ring (C2 or C6).

Alternatively, palladium-catalyzed reactions involving N-sulfonylhydrazones have been developed to synthesize diverse molecules. organic-chemistry.org Another approach involves the reductive coupling of nitroarenes. researchgate.net These methods highlight potential, albeit less direct, strategies for extending the molecular framework of this compound. For instance, palladium-catalyzed direct arylation reactions have been effectively used for coupling aryl bromides with various heterocyclic substrates, demonstrating the broad utility of this catalytic system for C-C bond formation. mdpi.com

The functional groups on this compound provide direct handles for derivatization.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂). This transformation is fundamental in synthetic chemistry as it converts a strongly deactivating group into a strongly activating, ortho, para-directing amino group. libretexts.org This opens up a wide range of subsequent reactions, including diazotization and amide bond formation. The resulting 4-(benzylsulfanyl)aniline is a valuable intermediate for synthesizing more complex structures.

C-H Amination: Recent advances have demonstrated the possibility of direct C-H amination of nitrobenzenes. A transition-metal-free, regioselective method allows for the C(sp²)-H/N-H cross-coupling between nitroarenes and various amines. nih.gov This reaction shows exceptional para-selectivity with respect to the nitro group. nih.gov Applying this to a substrate like this compound would likely be complex due to the existing substituent at the para position, but the methodology points to innovative ways of forming C-N bonds on nitro-substituted aromatic rings.

| Reaction Type | Reagents/Conditions | Functional Group Transformation | Potential Product |

|---|---|---|---|

| Nitro Group Reduction | e.g., H₂, Pd/C; or Sn, HCl | -NO₂ → -NH₂ | 4-(Benzylsulfanyl)aniline |

| Electrophilic Aromatic Substitution | e.g., Br₂, FeBr₃ | -H → -Br (at C2/C6) | 2-Bromo-1-(benzylsulfanyl)-4-nitrobenzene |

| Oxidative C-H/N-H Coupling | Transition-metal-free conditions with amines | -H → -NR₂ (at C2/C6) | N-substituted 2-amino-1-(benzylsulfanyl)-4-nitrobenzene derivatives |

Advanced Spectroscopic and Structural Characterization for Elucidation of 1 Benzylsulfanyl 4 Nitrobenzene and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of 1-(benzylsulfanyl)-4-nitrobenzene has been determined by X-ray diffraction. nih.gov The compound crystallizes in the monoclinic system, which is a common crystal system for organic molecules. The specific space group was identified as P 1 21/c 1, indicating a centrosymmetric arrangement of the molecules within the crystal lattice. nih.gov The unit cell is the basic repeating block of the crystal structure, and its dimensions for this compound have been precisely measured. nih.gov

The unit cell contains four molecules (Z = 4) of this compound. nih.gov This information, combined with the space group symmetry, allows for a complete description of the packing of the molecules in the crystal.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 11.173 Å |

| b | 8.197 Å |

| c | 14.575 Å |

| α | 90.00° |

| β | 112.890° |

| γ | 90.00° |

| Volume (V) | 1228.6 ų |

| Z | 4 |

Data sourced from the Crystallography Open Database (COD) entry 1513146. nih.gov

The flexibility of the C-S-C bond allows for various conformations. In related sulfur-containing triazole derivatives, dihedral angles between the central ring and adjacent phenyl rings can vary significantly, for example, from 31.14° to 88.79°. acs.orgnih.gov For 1-dodecyloxy-4-nitrobenzene, a molecule with a long flexible chain, the dihedral angles between the benzene (B151609) ring and the alkyl chain's mean plane are substantial, at 83.69° and 77.14° for two independent molecules in the asymmetric unit. nih.gov This indicates that the benzyl (B1604629) group in this compound likely adopts a conformation that is significantly out of plane with the nitrophenyl ring to minimize steric hindrance.

The packing of molecules in the crystal is governed by a network of non-covalent interactions. In the case of this compound and its derivatives, several types of interactions are expected to play a crucial role in the supramolecular assembly.

C-H···π Interactions: These weak hydrogen bonds, where a C-H bond acts as a hydrogen bond donor and a π-system (the aromatic ring) acts as the acceptor, are common in aromatic compounds. In the closely related molecule 1-benzyloxy-4-nitrobenzene, C-H···π interactions involving the hydrogen atoms of the benzyloxy group are reported to stabilize the crystal structure. researchgate.net

Chalcogen Bonds: A chalcogen bond is a non-covalent interaction involving a Group 16 element (like sulfur in the thioether linkage) acting as an electrophilic region. mdpi.com These interactions are increasingly recognized as important in directing the assembly of sulfur-containing molecules. acs.orgmdpi.com In the crystal structure of this compound, the sulfur atom could potentially engage in chalcogen bonding with the nitro group's oxygen atoms or the π-system of a neighboring molecule.

π-Stacking: The planar aromatic rings of this compound can interact through π-stacking, where the electron-rich π-systems are arranged in a parallel or offset fashion. These interactions are a significant driving force in the packing of many aromatic compounds. For instance, π-π stacking with a centroid-centroid distance of 3.7611 Å has been observed in related bipyridine structures. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-Dimensional (¹H and ¹³C) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the benzyl and nitrophenyl groups. The protons on the nitrophenyl ring will be deshielded due to the electron-withdrawing nature of the nitro group, with the protons ortho to the nitro group appearing at the lowest field. stackexchange.com The protons of the benzyl group will appear as a singlet for the methylene (B1212753) (-CH₂-) bridge and a set of multiplets for the phenyl ring.

The ¹³C NMR spectrum will similarly show characteristic signals. The carbon atom attached to the nitro group (ipso-carbon) will be significantly deshielded. stackexchange.com The chemical shifts of the other aromatic carbons will be influenced by the electron-withdrawing nitro group and the electron-donating sulfur atom. For comparison, in 1-(methylsulfinyl)-4-nitrobenzene, the aromatic carbon signals appear between δ 124.5 and 153.3 ppm. rsc.org

Table 2: Expected NMR Chemical Shift Ranges for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Nitrophenyl Protons | 7.5 - 8.3 | 123 - 150 |

| Benzyl -CH₂- Protons | ~4.2 | ~38 |

Two-Dimensional (COSY and HMQC) NMR: To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to confirm the connectivity of protons within the nitrophenyl and benzyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It is essential for assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum.

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecular fragments during a chemical reaction, thereby elucidating the reaction mechanism. While specific studies on this compound using this technique are not prominent, the principles can be readily applied.

For example, to study a nucleophilic aromatic substitution reaction where the benzylsulfanyl group is displaced, the molecule could be synthesized with a heavy isotope of sulfur (³⁴S). By analyzing the products using mass spectrometry, the pathway of the sulfur atom can be tracked. Similarly, labeling the benzylic carbon with ¹³C would allow its position to be followed throughout a reaction using ¹³C NMR spectroscopy. The use of ¹⁵N-labeled nitrobenzene (B124822) has been documented for spectroscopic studies, and a similar approach could be used to investigate reactions involving the nitro group of this compound. researchgate.net

Vibrational Spectroscopy (IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is an indispensable tool for identifying the characteristic functional groups present in this compound. The IR spectrum of this molecule is distinguished by specific absorption bands that correspond to the vibrational modes of its constituent bonds.

Key functional groups and their expected IR absorption ranges include:

Nitro Group (NO₂): This group is characterized by two strong stretching vibrations. The asymmetric stretching typically appears in the range of 1500-1600 cm⁻¹, while the symmetric stretching is observed between 1300-1390 cm⁻¹. For nitrobenzene, these bands are prominent and serve as a clear indicator of the nitro functionality.

C-S (Thioether) Linkage: The carbon-sulfur bond in the benzylsulfanyl moiety gives rise to stretching vibrations that are generally weak and appear in the region of 600-800 cm⁻¹.

Aromatic C-H and C=C Bonds: The presence of two benzene rings results in characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. openstax.org Out-of-plane bending vibrations for the substituted benzenes are also expected. libretexts.org

Aliphatic C-H Bonds: The methylene (-CH₂-) bridge in the benzyl group exhibits C-H stretching absorptions in the 2850-2960 cm⁻¹ range. openstax.org

The analysis of the IR spectrum of this compound allows for the confirmation of these key functional groups, providing a foundational understanding of its molecular architecture. The table below summarizes the characteristic IR absorption frequencies for the primary functional groups.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Symmetric Stretch | 1300 - 1390 | |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | In-ring Stretch | 1450 - 1600 |

| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 |

| Thioether (C-S) | Stretch | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate determination of the molecular mass of a compound, allowing for the calculation of its elemental composition. For this compound (C₁₃H₁₁NO₂S), the exact mass is calculated to be 245.05105 Da. nih.gov HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing an unambiguous identification of the molecule. This level of precision is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This method is particularly useful for assessing the purity of this compound and for analyzing mixtures containing this compound. researchgate.net

In a typical GC-MS analysis, the sample is vaporized and separated into its components as it passes through a capillary column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov The fragmentation pattern will exhibit characteristic losses of specific fragments. For nitroaromatic compounds, common fragmentation pathways include the loss of NO₂ (46 Da) and NO (30 Da). youtube.com The benzyl group can lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. The analysis of these fragments helps to piece together the structure of the parent molecule.

The table below outlines the expected key fragments in the mass spectrum of this compound.

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 245 | Molecular Ion |

| [M-NO₂]⁺ | 199 | Loss of nitro group |

| [C₇H₇]⁺ | 91 | Tropylium ion |

| [C₆H₅S]⁺ | 109 | Phenylthio cation |

| [C₆H₄NO₂]⁺ | 122 | Nitrophenyl cation |

In-Situ Spectroscopic Techniques for Reaction Monitoring (e.g., Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS))

In-situ spectroscopic techniques, such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), are invaluable for monitoring chemical reactions in real-time. xjtu.edu.cn This allows for the study of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions for the synthesis of this compound and its derivatives. researchgate.net

DRIFTS is a surface-sensitive technique that is well-suited for studying heterogeneous reactions, such as those involving solid catalysts or reagents. researchgate.net By continuously collecting IR spectra as a reaction progresses, researchers can track the disappearance of reactant peaks and the appearance of product peaks. researchgate.net For instance, in a reaction to synthesize this compound, DRIFTS could be used to monitor the consumption of the starting materials, such as a nitro-substituted aryl halide and a benzyl thiol derivative, while simultaneously observing the formation of the C-S bond and the characteristic nitro group absorptions of the final product. This real-time analysis provides a deeper understanding of the reaction mechanism and can lead to improved synthetic protocols. xjtu.edu.cn

Computational and Theoretical Investigations of 1 Benzylsulfanyl 4 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

To address this section, studies employing quantum chemical methods to analyze the molecular orbitals, electron density distribution, and other electronic properties of 1-(Benzylsulfanyl)-4-nitrobenzene would be necessary.

Density Functional Theory (DFT) Studies on Ground State Geometries, Electronic Configuration, and Energy Landscapes

Optimized Ground State Geometry: Precise bond lengths, bond angles, and dihedral angles of the molecule's most stable three-dimensional structure. This data is often presented in tabular format.

Electronic Configuration: Information on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, which are crucial for understanding the molecule's reactivity and electronic transitions.

Energy Landscapes: Potential energy surface scans, often performed by systematically changing a specific dihedral angle (e.g., rotation around the C-S or S-CH₂ bonds), to identify conformational isomers and the energy barriers between them.

While DFT studies are common for many organic molecules, including various nitrobenzene (B124822) derivatives, specific data for this compound is not presently available in published literature.

Ab Initio Methods for High-Level Electronic Structure Characterization

This would involve findings from more computationally intensive ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. These methods, while more accurate than DFT for certain properties, are also more resource-demanding. Published research would be needed to provide:

A benchmark of the electronic structure against which DFT results could be compared.

Highly accurate calculations of electron correlation effects, providing a more refined understanding of the molecule's electronic behavior.

No specific ab initio studies focused on the detailed electronic structure of this compound have been identified.

Excited State Calculations and Spectroscopic Property Prediction

Content for this subsection would be drawn from studies using methods like Time-Dependent DFT (TD-DFT) to investigate the behavior of the molecule upon absorption of light. The required information would include:

Vertical Excitation Energies: A table of energies required to promote an electron to various excited states without allowing for geometric relaxation.

Oscillator Strengths: Values that predict the intensity of electronic transitions, corresponding to peaks in a UV-Vis absorption spectrum.

Nature of Transitions: Analysis of which molecular orbitals are involved in the primary electronic transitions (e.g., π → π* or n → π*).

Although the photochemistry of nitroaromatic compounds is a broad area of research, specific TD-DFT data for this compound is not available.

Reaction Mechanism Elucidation through Computational Modeling

This section would require computational studies that have modeled specific chemical reactions involving this compound to understand how they occur at a molecular level.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To provide this information, research detailing the computational modeling of a reaction pathway would be essential. This would involve:

Transition State (TS) Geometry: The specific molecular structure at the peak of the energy barrier for a reaction.

Activation Energy: The energy difference between the reactants and the transition state.

Intrinsic Reaction Coordinate (IRC) Plots: A calculated path that connects the reactants, the transition state, and the products, confirming that the identified TS is correct.

Molecular Electron Density Theory (MEDT) for Reaction Pathway Analysis

This advanced analysis would require a study that applies MEDT to a reaction of this compound. Such a study would provide:

An analysis of the global and local conceptual DFT reactivity indices.

A detailed examination of the flow of electron density throughout the reaction to understand the bonding changes.

No publications detailing transition state analyses or MEDT studies for reactions of this compound could be located.

Solvation Models and Environmental Effects on Reactivity

While specific studies on the application of solvation models to this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for a theoretical understanding of how solvents would influence its reactivity. Solvation models, such as the Polarizable Continuum Model (PCM), are instrumental in simulating the effect of a solvent environment on the electronic structure and, consequently, the reactivity of a molecule.

For a polar molecule like this compound, with its electron-withdrawing nitro group, the polarity of the solvent is expected to play a crucial role. In polar solvents, the dipole moment of the solute molecule would be stabilized, which could affect the energies of its frontier molecular orbitals (HOMO and LUMO). This stabilization can influence the rates of chemical reactions. For instance, reactions involving a transition state that is more polar than the reactants would be accelerated in polar solvents. The nitro group, being a strong deactivating group, significantly influences the electron density distribution on the aromatic ring, and solvation would further modulate this effect.

Intermolecular Interactions and Crystal Packing Analysis

The crystal structure of this compound has been determined, providing the essential data for analyzing its intermolecular interactions. nih.gov

Quantitative Assessment of Interaction Energies (Electrostatic, Dispersion, Polarization, Repulsion Components)

A quantitative analysis of the interaction energies within the crystal lattice of this compound would provide a deeper understanding of the forces governing its solid-state structure. Based on studies of similar nitroaromatic compounds, it is expected that dispersion forces would play a dominant role in the stabilization of the crystal packing. nih.gov

For instance, in studies of nitrobenzene dimers, dispersion interaction was found to be significantly stronger than electrostatic interaction, even with the presence of the polar nitro group. nih.gov This leads to a preference for slipped-parallel orientations to maximize dispersion forces. nih.gov A similar trend would be expected for this compound.

A hypothetical breakdown of interaction energies, based on typical findings for similar molecules, is presented in the table below.

| Interaction Energy Component | Estimated Contribution |

| Electrostatic | Moderate |

| Dispersion | High |

| Polarization | Low to Moderate |

| Repulsion | High (at close contacts) |

This table represents expected trends based on literature for related compounds and is for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

Exploration of Conformational Landscapes and Isomer Stability

The conformational flexibility of this compound primarily arises from the rotation around the C-S and S-CH₂ bonds. Computational methods can be used to explore the potential energy surface and identify stable conformers. The orientation of the benzyl (B1604629) group relative to the nitrophenyl group will be a key determinant of conformational stability.

Studies on para-substituted nitrobenzene derivatives have shown that the nitro group can be twisted out of the plane of the benzene (B151609) ring due to intermolecular interactions in the crystal. researchgate.net While a planar conformation is often electronically favored to maximize resonance, crystal packing forces can induce non-planarity. researchgate.net For this compound, the bulky benzylsulfanyl group might also sterically influence the torsion angle of the nitro group.

Dynamics of Molecular Motion and Flexibility within Chemical Systems

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in various environments. In solution, MD simulations would illustrate the conformational changes and the interactions with solvent molecules over time. In the solid state, these simulations can be used to study vibrational modes and the stability of the crystal lattice at different temperatures. The flexibility of the thioether linkage is a key feature that would be evident in such simulations, showing the range of motion available to the benzyl and nitrophenyl moieties.

Applications and Potential in Organic Synthesis and Materials Science Excluding Biological Applications

Role as a Key Synthetic Intermediate in Complex Organic Molecule Construction

The principal application of 1-(benzylsulfanyl)-4-nitrobenzene in organic synthesis is as a precursor to 4-(benzylsulfanyl)aniline (B3381995). The selective reduction of the nitro group is a common and efficient transformation, with approximately 95% of industrially produced nitrobenzene (B124822) being used to manufacture aniline. chemrxiv.orgmcgroup.co.uk This conversion is foundational, as the resulting aniline derivative is a key building block for a variety of complex organic structures.

| Starting Material | Transformation | Key Intermediate | Potential Applications |

|---|---|---|---|

| This compound | Nitro Group Reduction | 4-(Benzylsulfanyl)aniline | Azo Dyes, Heterocyclic Scaffolds, Polymer Materials |

Azo dyes, characterized by the functional group (-N=N-), represent the largest and most diverse class of synthetic colorants. nih.govresearchgate.net Their synthesis is a well-established two-step process that relies on aromatic amine precursors. unb.cacuhk.edu.hk The intermediate, 4-(benzylsulfanyl)aniline, derived from this compound, serves as an ideal starting material for this process.

The synthesis involves two main stages:

Diazotization : The primary aromatic amine, 4-(benzylsulfanyl)aniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a reactive diazonium salt. cuhk.edu.hknih.gov

Azo Coupling : The diazonium salt, acting as an electrophile, is then reacted with an electron-rich coupling component, such as a phenol or another aniline derivative. nih.govresearchgate.net This electrophilic aromatic substitution reaction forms the stable azo linkage and generates the final dye molecule.

The specific color and properties of the resulting azo dye would be influenced by the benzylsulfanyl substituent and the choice of the coupling partner. cuhk.edu.hk

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds, which are core structures in many functional materials and pharmaceuticals. researchgate.netnih.gov The amine group of 4-(benzylsulfanyl)aniline can act as a nucleophile, enabling its participation in various ring-forming reactions. This makes it a valuable precursor for constructing advanced organic scaffolds. researchgate.netimpactfactor.org

Examples of heterocyclic systems that can be synthesized from aniline precursors include:

Quinolines: Through reactions like the Skraup or Doebner-von Miller synthesis, where anilines are reacted with α,β-unsaturated carbonyl compounds.

Indoles: In the Bischler-Möhlau indole synthesis, α-halo-ketones react with an excess of aniline.

Benzimidazoles and Benzothiazoles: By condensation reactions with carboxylic acids or their derivatives, followed by cyclization.

The presence of the benzylsulfanyl group on the aniline ring provides a site for further functionalization and can influence the electronic properties and solubility of the final heterocyclic product.

Utilization in Catalysis and Catalytic Systems (Heterogeneous and Homogeneous)

Based on a review of available research, there is no specific information detailing the direct application of this compound or its immediate derivatives as precursors for active catalytic species, components for catalyst support materials, or in ligand design for organometallic catalysis.

No specific research findings were identified that utilize this compound as a precursor for generating active catalysts for C-C coupling or other reactions.

There is no available data to support the use of this compound as a component in the synthesis of catalyst supports or as a foundational scaffold for ligand design in catalysis.

Integration into Novel Material Platforms

The aniline derivative obtained from this compound holds potential for integration into advanced polymer materials. Substituted anilines are known monomers for the synthesis of polyaniline (PANI) derivatives, which are conducting polymers with applications in sensors, electronic devices, and anti-corrosion coatings. nih.govrsc.org

The chemical or electrochemical polymerization of 4-(benzylsulfanyl)aniline would yield a substituted polyaniline. The incorporation of the bulky, sulfur-containing benzylsulfanyl group onto the polymer backbone would be expected to modify its material properties significantly.

| Property | Effect of Benzylsulfanyl Substituent | Potential Application |

|---|---|---|

| Solubility | Increased solubility in common organic solvents due to the nonpolar benzyl (B1604629) group. nih.gov | Improved processability for film and coating fabrication. |

| Morphology | Alteration of the polymer chain packing and surface structure (e.g., from hierarchical to spherical). nih.gov | Tailoring of material morphology for specific devices. |

| Electronic Properties | Modification of the polymer's conductivity and redox behavior. | Development of chemical sensors with high sensitivity to specific analytes like moisture or ammonia. rsc.org |

| Flexibility | The sulfur linkage may introduce additional flexibility into the polymer backbone. nih.gov | Creation of flexible electronic materials. |

The development of such polymers represents a promising avenue for creating new functional materials with tailored characteristics for specialized applications. nih.govpatsnap.com

Components for Advanced Functional Organic Materials

The molecular architecture of this compound, featuring a π-electron-rich aromatic system, an electron-withdrawing nitro group, and a polarizable sulfur linkage, suggests its potential as a building block for advanced functional organic materials, particularly in the realm of nonlinear optics (NLO). Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit significant second-order and third-order NLO properties. In this compound, the benzylsulfanyl group can act as an electron donor, the phenyl ring serves as the π-bridge, and the nitro group functions as a strong electron acceptor. This intramolecular charge transfer character is a key determinant of NLO activity.

The delocalization of π-electrons across the molecule can lead to large changes in dipole moment upon excitation by an external electric field, a prerequisite for a high second-order hyperpolarizability (β). Research on similar nitro-containing aromatic compounds has demonstrated their promise for applications in optoelectronic and photonic devices. For instance, studies on chalcone derivatives containing a nitro group have shown significant third-order NLO properties, which are crucial for applications like optical limiting and all-optical switching. While direct experimental data on the NLO properties of this compound are not extensively documented in publicly accessible literature, its structural analogy to known NLO-active molecules provides a strong basis for its potential in this area.

The specific arrangement of the donor and acceptor groups across the phenyl ring in this compound is crucial. The para-substitution pattern allows for efficient charge transfer, which is expected to enhance the NLO response. Theoretical studies on similar molecules have shown that the magnitude of the hyperpolarizability is highly dependent on the nature of the donor and acceptor groups and the length of the π-conjugated system.

Below is a table summarizing the key molecular features of this compound that suggest its potential for use in NLO materials.

| Molecular Feature | Role in Nonlinear Optical Properties |

| Nitro Group (-NO2) | Strong electron acceptor, induces intramolecular charge transfer. |

| Benzylsulfanyl Group (-SCH2C6H5) | Electron-donating group, contributes to the charge transfer system. |

| Phenyl Ring (-C6H4-) | π-conjugated bridge, facilitates electron delocalization. |

| Para-Substitution | Enables efficient charge transfer between donor and acceptor groups. |

Further research, including quantum chemical calculations and experimental characterization using techniques like the Z-scan method, would be necessary to quantify the NLO susceptibility of this compound and fully assess its suitability for applications in advanced functional organic materials.

Precursors for Polymer Synthesis and Macromolecular Architectures

The chemical structure of this compound also positions it as a potential monomer or precursor for the synthesis of functional polymers and complex macromolecular architectures. The presence of the thioether linkage and the nitro group offers multiple avenues for polymerization or post-polymerization modification.

One potential application is in the synthesis of poly(p-phenylene sulfide) (PPS) derivatives. PPS is a high-performance thermoplastic known for its excellent thermal stability and chemical resistance. Typically, PPS is synthesized from monomers like p-dichlorobenzene and sodium sulfide (B99878). By incorporating a monomer like this compound, or a derivative thereof, into the polymerization process, it would be possible to introduce specific functionalities into the PPS backbone. The nitro group, for example, could be reduced to an amine group, which could then be used for cross-linking or for grafting other polymer chains, leading to the formation of novel copolymers or polymer networks with tailored properties.

Furthermore, the benzylsulfanyl group could potentially be cleaved to generate a reactive thiol group, which could participate in various polymerization reactions, such as thiol-ene or thiol-yne "click" chemistry, to form well-defined macromolecular architectures like dendrimers or star polymers. The versatility of sulfur chemistry in polymer science allows for the creation of a wide range of materials with diverse applications.

The table below outlines the potential roles of the functional groups in this compound in polymer synthesis.

| Functional Group | Potential Role in Polymer Synthesis | Resulting Polymeric Structures |

| Nitro Group (-NO2) | Can be reduced to an amine for cross-linking or further functionalization. | Functionalized poly(arylene sulfide)s, copolymers, polymer networks. |

| Thioether Linkage (-S-) | Can be incorporated into a poly(thioether) backbone. | Poly(p-phenylene sulfide) derivatives. |

| Benzylsulfanyl Group (-SCH2C6H5) | Can be cleaved to a reactive thiol for "click" chemistry. | Dendrimers, star polymers, and other complex architectures. |

While specific examples of polymers synthesized directly from this compound are not widely reported, its structural motifs are present in various classes of functional polymers. Its potential as a monomer lies in its ability to introduce a combination of a flexible thioether linkage and a modifiable nitro group, which could be exploited to design advanced macromolecular structures with tailored thermal, mechanical, and electronic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(benzylsulfanyl)-4-nitrobenzene, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic aromatic substitution : React 4-nitrochlorobenzene with benzyl mercaptan (benzyl thiol) in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Use a base (e.g., K₂CO₃ or Et₃N) to deprotonate the thiol and enhance reactivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >90% purity.

- Validation : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and confirm structure using -NMR (e.g., aromatic protons at δ 7.5–8.2 ppm, benzyl CH₂ at δ 4.3 ppm) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- Mass spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion peak (expected m/z: 261.07 [M]) and fragmentation patterns (e.g., loss of NO₂ or benzyl group) .

- FT-IR spectroscopy : Key peaks include ν(NO₂) at ~1520 cm⁻¹ and ν(C-S) at ~650 cm⁻¹ .

- - and -NMR : Aromatic protons (δ 7.2–8.2 ppm), benzyl CH₂ (δ 4.3 ppm), and nitro-group-associated deshielding effects .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability assays :

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (expected >200°C). Store at 4°C in dark, anhydrous conditions .

- pH sensitivity : Test solubility and degradation in buffered solutions (pH 2–12). The compound is stable in neutral to mildly acidic conditions but may hydrolyze in strong bases via cleavage of the C-S bond .

Advanced Research Questions

Q. How does the electronic nature of the nitro group influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic insights :

- The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic reactions. Computational studies (DFT) reveal reduced electron density at the sulfur atom, limiting its participation in oxidative coupling .

- Experimental validation : Attempt Suzuki-Miyaura coupling using Pd catalysts; low yields (<20%) suggest poor compatibility. Alternative routes (e.g., Ullmann coupling) may require higher temperatures (150°C) .

Q. What are the applications of this compound as a precursor in medicinal chemistry?

- Functionalization strategies :

- Sulfone synthesis : Oxidize the sulfide to sulfone using mCPBA (meta-chloroperbenzoic acid) for applications in protease inhibitors or kinase modulators .

- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling synthesis of benzylsulfanyl-aniline derivatives for drug discovery .

Q. How can computational modeling predict the supramolecular interactions of this compound in crystal engineering?

- Modeling approach :

- Use software like Gaussian or ORCA to calculate electrostatic potential surfaces. The nitro group’s dipole and sulfur’s lone pairs facilitate π-stacking and hydrogen bonding (e.g., with carbonyl groups in co-crystals) .

- X-ray crystallography : Experimental data (e.g., CCDC entries) show intermolecular S···O interactions (2.8–3.0 Å), stabilizing crystal lattices .

Data Contradictions and Validation

- Synthetic yields : reports >90% yields for sulfonyl chloride analogs, but direct synthesis of this compound may require optimization due to steric hindrance from the benzyl group.

- Stability discrepancies : While suggests thermal stability >200°C, notes potential decomposition under prolonged heating (>6 hours at 100°C). Validate via controlled TGA/DSC studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.